2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
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Overview
Description
2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps:
Formation of the Cyclopentylthio Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to introduce the cyclopentylthio group.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where a methoxyphenyl group is introduced to the intermediate compound.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their effects on various biological pathways, including enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, inhibiting its activity.
Receptor Modulation: It might interact with cell surface receptors, altering signal transduction pathways.
Pathway Involvement: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-N-(2-methoxyethyl)acetamide: Similar structure but lacks the methoxyphenyl group.
N-(2-Methoxy-2-(3-methoxyphenyl)ethyl)acetamide: Similar structure but lacks the cyclopentylthio group.
Uniqueness
2-(Cyclopentylthio)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is unique due to the combination of its cyclopentylthio group and methoxyphenyl group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-14-7-5-6-13(10-14)16(21-2)11-18-17(19)12-22-15-8-3-4-9-15/h5-7,10,15-16H,3-4,8-9,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAZPNYRZNRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CSC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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